molecular formula C14H10ClNO7S B2758533 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate CAS No. 380426-69-7

4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate

Cat. No.: B2758533
CAS No.: 380426-69-7
M. Wt: 371.74
InChI Key: IOQRQPPHPBAQKJ-UHFFFAOYSA-N
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Description

4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate is an organic compound with the molecular formula C14H10ClNO7S and a molecular weight of 371.75 g/mol . This compound is characterized by the presence of a formyl group, a methoxy group, a chloro group, a nitro group, and a sulfonate group attached to a benzene ring. It is typically found in a powder form and is used in various chemical and industrial applications.

Preparation Methods

The synthesis of 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate involves multiple steps, including the introduction of the formyl, methoxy, chloro, nitro, and sulfonate groups onto the benzene ring. The specific synthetic routes and reaction conditions can vary, but generally involve the following steps:

    Formylation: Introduction of the formyl group using reagents such as formic acid or formyl chloride.

    Methoxylation: Introduction of the methoxy group using methanol and a catalyst.

    Chlorination: Introduction of the chloro group using chlorine gas or a chlorinating agent.

    Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.

    Sulfonation: Introduction of the sulfonate group using sulfur trioxide or chlorosulfonic acid.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar compounds to 4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonate include:

    4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate group.

    4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonate group.

    4-Formyl-2-methoxyphenyl 4-chloro-3-nitrobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonate group.

These compounds share similar functional groups but differ in their specific substituents, leading to variations in their chemical properties and reactivity.

Properties

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-chloro-3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO7S/c1-22-14-6-9(8-17)2-5-13(14)23-24(20,21)10-3-4-11(15)12(7-10)16(18)19/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQRQPPHPBAQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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